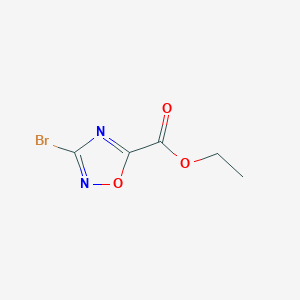

Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O3/c1-2-10-4(9)3-7-5(6)8-11-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPHHQVOADRTJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616219 | |

| Record name | Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121562-09-2 | |

| Record name | Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121562-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of a proposed synthetic route for Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is based on the established methodology of 1,2,4-oxadiazole formation through the cyclization of an amidoxime precursor with an oxalic acid derivative. This document outlines the theoretical reaction pathway, provides a detailed, plausible experimental protocol, and presents a table of expected quantitative data based on analogous transformations. The included diagrams, generated using Graphviz (DOT language), illustrate the key logical and experimental workflows.

Introduction

The 1,2,4-oxadiazole scaffold is a prominent feature in a wide array of biologically active molecules, serving as a bioisosteric replacement for ester and amide functionalities. The presence of a bromine atom at the 3-position and an ethyl carboxylate group at the 5-position of the oxadiazole ring in the title compound, this compound, offers multiple points for further chemical modification, making it a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. Its structural features are valuable for developing compounds with potential antimicrobial, antiviral, or anti-inflammatory properties.

Proposed Synthetic Pathway

The most direct and widely recognized method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is the reaction of an amidoxime with a carboxylic acid derivative. For the synthesis of this compound, the proposed pathway involves a two-step process:

-

Formation of Bromoformaldoxime (Hypothetical Intermediate): The synthesis would begin with the generation of a bromo-amidoxime, such as bromoformaldoxime. While the direct synthesis of this specific intermediate is not well-documented, it is a logical precursor.

-

Cyclization to form the 1,2,4-Oxadiazole Ring: The bromo-amidoxime would then undergo a cyclization reaction with a derivative of oxalic acid, such as diethyl oxalate or ethyl chlorooxalate, to yield the target compound. A general method for this type of transformation has been described in the literature, for instance, in Russian patent RU2512293C1, which details the reaction of various amidoximes with diethyl oxalate.

The overall proposed reaction scheme is depicted below:

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-1,2,4-Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 3-bromo-1,2,4-oxadiazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which are intrinsically linked to their structural and physicochemical characteristics. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this heterocyclic scaffold.

Physicochemical Properties

The physicochemical properties of 3-bromo-1,2,4-oxadiazole derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. Key parameters such as lipophilicity (logP), acidity (pKa), solubility, melting point, and boiling point dictate the absorption, distribution, metabolism, and excretion (ADME) of these compounds.

Quantitative Data Summary

The following tables summarize the available quantitative physicochemical data for a selection of 3-bromo-1,2,4-oxadiazole derivatives. It is important to note that much of the available data is calculated or predicted, highlighting the need for more extensive experimental characterization of this class of compounds.

Table 1: Physicochemical Properties of Selected 3-Bromo-1,2,4-Oxadiazole Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | logP (Calculated) | Water Solubility (mg/L) |

| 3-Bromo-5-methyl-1,2,4-oxadiazole | C₃H₃BrN₂O | 162.97 | 18.15[1] | 166.71 - 170.15[1] | 1.56[1] | - | - |

| 3-Bromo-5-ethyl-1,2,4-oxadiazole | C₄H₅BrN₂O | 177.00 | 30.13 | - | - | - | 33924.9 |

| 3-Bromo-5-phenyl-1,2,4-oxadiazole | C₈H₅BrN₂O | 225.04 | 68 | 318.8 ± 25.0 | 1.6 ± 0.1 | 3.13 | - |

| 3-(4-Bromophenyl)-1,2,4-oxadiazole | C₈H₅BrN₂O | 225.04 | - | - | - | - | - |

| 3-(3-Bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde | C₉H₅BrN₂O₂ | 253.05 | - | - | - | - | - |

| Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | C₅H₅BrN₂O₃ | 221.01 | - | - | 1.709 ± 0.06 | - | - |

Note: Some data points are predicted values from chemical databases and may not have been experimentally verified.

Experimental Protocols

The synthesis and characterization of 3-bromo-1,2,4-oxadiazole derivatives are critical steps in their development as potential drug candidates. This section outlines general and specific experimental methodologies for their preparation and analysis.

General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

A common and versatile method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of amidoximes with acylating agents. This can be achieved through various protocols, including one-pot and microwave-assisted methods, which offer advantages in terms of efficiency and reaction time.

A general workflow for the synthesis is depicted below:

Detailed Protocol: Synthesis of (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles

This protocol describes a microwave-assisted synthesis on a silica gel solid support.

Materials:

-

Appropriate benzamidoxime

-

Dry potassium carbonate

-

Anhydrous dichloromethane

-

Substituted 3-aryl-acryloyl chlorides

-

Silica gel (60-120 mesh)

-

Microwave reactor

Procedure:

-

To a sealed vessel under a dry N₂ atmosphere, add the benzamidoxime (1.14 mmol) and dry potassium carbonate (350 mg, 2.53 mmol) in anhydrous dichloromethane (3.0 mL).

-

Dissolve the appropriate 3-aryl-acryloyl chloride in anhydrous dichloromethane (3.0 mL) and add it dropwise to the stirring reaction mixture at room temperature.

-

Monitor the reaction for complete consumption of the starting materials.

-

Add 1 g of silica gel to the reaction mixture and remove the solvent under reduced pressure.

-

Irradiate the vessel in a microwave reactor to facilitate the cyclization.

-

Purify the resulting product by appropriate chromatographic techniques.

Characterization Techniques

The structural elucidation and purity assessment of the synthesized 3-bromo-1,2,4-oxadiazole derivatives are performed using a combination of spectroscopic and analytical methods.

References

An In-depth Technical Guide to Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and an exploration of the potential biological activities associated with the 1,2,4-oxadiazole scaffold. Due to the limited publicly available data on this specific molecule, this guide combines specific information for the title compound with a broader review of the chemical class to provide a functional context for researchers.

Chemical Identity and Structure

This compound is a disubstituted 1,2,4-oxadiazole, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. The presence of a bromine atom and an ethyl carboxylate group at positions 3 and 5, respectively, makes it a versatile intermediate for further chemical modifications.

Chemical Structure:

Spectroscopic and Synthetic Overview of Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development due to its potential as a versatile intermediate in the synthesis of more complex bioactive molecules. The 1,2,4-oxadiazole ring system is a known bioisostere for ester and amide functionalities, often incorporated into drug candidates to improve their pharmacological properties. This technical guide provides a summary of the available spectroscopic information and outlines a general synthetic approach for this compound.

Spectroscopic Data

A comprehensive search of publicly available scientific literature and databases reveals a scarcity of detailed experimental spectroscopic data for this compound. While entries in some specialized databases suggest the existence of 13C NMR and mass spectra, the complete datasets are not publicly accessible. Therefore, this guide presents predicted data and typical spectroscopic ranges based on the analysis of structurally similar compounds.

It is crucial to note that the following data are predictive and should be confirmed by experimental analysis.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethyl group protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Data

The carbon NMR spectrum will show signals for the ethyl group carbons, the carboxyl carbon, and the two carbons of the oxadiazole ring.

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C=O (ester) |

| ~158 | C5 (oxadiazole) |

| ~145 | C3 (oxadiazole, C-Br) |

| ~64 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Typical Infrared (IR) Spectroscopy Data

The IR spectrum of an oxadiazole ester would typically exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1750-1730 | C=O stretch (ester) |

| ~1600-1550 | C=N stretch (oxadiazole ring) |

| ~1250-1200 | C-O stretch (ester) |

Mass Spectrometry

The mass spectrum of this compound (Molecular Formula: C₅H₅BrN₂O₃, Molecular Weight: 221.01 g/mol ) would be expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern for a bromine-containing compound ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio).

Experimental Protocols

A plausible synthetic route would involve the reaction of an amidoxime with an appropriate acylating agent, followed by cyclization and subsequent halogenation. A more direct approach could involve the use of a brominated starting material.

General Synthetic Pathway:

Caption: A generalized workflow for the synthesis of the target compound.

Spectroscopic Analysis Workflow

The characterization of the synthesized this compound would follow a standard analytical workflow to confirm its structure and purity.

Caption: Logical flow for the structural elucidation of the final product.

Conclusion

While detailed experimental spectroscopic data for this compound is not currently in the public domain, this guide provides a predictive overview based on the known behavior of similar chemical structures. The outlined general synthetic and analytical workflows offer a foundational approach for researchers and scientists working on the synthesis and characterization of this and related 1,2,4-oxadiazole derivatives. The acquisition and publication of experimental data for this compound would be a valuable contribution to the chemical science community.

The Versatile Reactivity of the Bromine Atom in 3-Bromo-1,2,4-Oxadiazoles: A Technical Guide for Researchers

For researchers, medicinal chemists, and professionals in drug development, the 3-bromo-1,2,4-oxadiazole scaffold represents a valuable and highly versatile building block. The strategic placement of the bromine atom at the 3-position of the electron-deficient 1,2,4-oxadiazole ring imparts a unique reactivity profile, making it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This technical guide provides an in-depth overview of the key reactions, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate its application in synthetic chemistry and drug discovery programs.

The electron-withdrawing nature of the 1,2,4-oxadiazole ring enhances the electrophilicity of the C3 position, rendering the attached bromine atom an excellent leaving group in various transformations. This allows for the efficient introduction of diverse functionalities, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, thereby enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position of 1,2,4-oxadiazoles readily participates in a range of palladium-catalyzed cross-coupling reactions, which are foundational methods for carbon-carbon and carbon-nitrogen bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between the 3-position of the oxadiazole and various aryl or heteroaryl boronic acids or esters.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane | 120 | 0.33 (MW) | 95 |

| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 8 | 88 |

| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2.5) | DME | 90 | 18 | 75 |

-

Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 3-bromo-1,2,4-oxadiazole (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and base (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst and ligand (if not using a pre-formed complex).

-

Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. For microwave reactions, set the desired temperature and time.[1]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the 3-position of the oxadiazole and a terminal alkyne, providing access to alkynyl-substituted heterocycles. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | THF | RT | 3 | 90 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | - | Et₃N | THF | RT | 3 | 85 |

| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | THF | RT | 3 | 93 |

| 4 | (4-Methoxyphenyl)acetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | THF | RT | 3 | 88 |

Data adapted from a study on a similar substrate, silyl enolates of cyclic 3-bromo-1,2-diones, which provides a good model for reactivity.

-

Setup: To a solution of 3-bromo-1,2,4-oxadiazole (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.2-1.5 equiv.), a base (e.g., triethylamine or diisopropylamine, 2-3 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%) under an inert atmosphere.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

-

Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of the 3-bromo-1,2,4-oxadiazole with a wide range of primary and secondary amines.

References

The Therapeutic Potential of 1,2,4-Oxadiazoles: A Technical Guide to Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole scaffold, a five-membered aromatic heterocycle, has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile. Its inherent stability and ability to act as a bioisostere for amide and ester functionalities make it a privileged structure in modern drug design.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities of 1,2,4-oxadiazole derivatives, presenting a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and workflows to aid in ongoing research and development efforts.

A Spectrum of Biological Activities

Derivatives of 1,2,4-oxadiazole have demonstrated a remarkable range of therapeutic potential, exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This broad spectrum of activity is attributed to the ability of the 1,2,4-oxadiazole core to be readily functionalized, allowing for the fine-tuning of molecular properties to achieve desired interactions with various biological targets.

Anticancer Activity

A substantial body of research highlights the potent cytotoxic effects of 1,2,4-oxadiazole derivatives against a variety of human cancer cell lines.[3][4] These compounds have been shown to exert their anticancer effects through the modulation of multiple cellular pathways.

Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound/Derivative Series | Cancer Cell Line(s) | Assay | IC50 (µM) | Reference(s) |

| 1,2,4-Oxadiazole linked Imidazopyridines | MCF-7, A-549, A375 | MTT | 0.68 - 1.56 | [3] |

| 1,2,4-Oxadiazole-Sulfonamide hybrids | HCT-116 | MTT | 6.0 | [3] |

| 1,2,4-Oxadiazole linked with 1,2,4-Thiadiazole-Pyrimidines | MCF-7, A-549, Colo-205, A2780 | MTT | 0.11 - 0.93 | [3] |

| 1,2,4-Oxadiazole-1,2,3-Triazole-Pyrazole hybrids | MCF-7 | MTT | 0.081 | [4] |

| Benzimidazole-1,2,4-Oxadiazole conjugates | MCF-7, A549, A375 | MTT | 0.12 - 2.78 |

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,2,4-oxadiazole derivatives have shown promise in this area, with demonstrated activity against a range of bacteria and fungi.[5]

Table 2: Antimicrobial Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound/Derivative Series | Microbial Strain(s) | Assay | MIC (µg/mL) | Reference(s) |

| 3-Substituted 5-amino 1,2,4-oxadiazoles | S. aureus, E. coli, S. schottmulleri | Broth Dilution | 0.05 - 0.15 | [6] |

| 3-Substituted 5-amino 1,2,4-oxadiazoles | P. aeruginosa | Broth Dilution | 7.8 | [6] |

| 3-Substituted 5-amino 1,2,4-oxadiazoles | C. albicans, T. mentagrophytes | Broth Dilution | 6.3 - 12.5 | [6] |

| Indole-substituted 1,2,4-oxadiazoles | S. aureus ATCC | Broth Dilution | 4 | [6] |

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Certain 1,2,4-oxadiazole derivatives have been identified as potent anti-inflammatory agents, with mechanisms of action that include the inhibition of key pro-inflammatory signaling pathways.[7] A multidisciplinary approach involving virtual screening and biological validation has identified 1,2,4-oxadiazole derivatives as antagonists of 5-lipoxygenase-activating protein (FLAP) and multi-target inhibitors of enzymes in the arachidonic acid cascade, such as cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LO).[8]

Neuroprotective Activity

The neuroprotective potential of 1,2,4-oxadiazole derivatives is an emerging area of research. These compounds have been investigated for their ability to mitigate neuroinflammation and oxidative stress, key factors in the pathogenesis of neurodegenerative diseases like Alzheimer's disease.[9][10] Their mechanisms of action include the inhibition of acetylcholinesterase (AChE) and the activation of the Nrf2 antioxidant pathway.[4][11]

Table 3: Neuroprotective Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound/Derivative Series | Target/Assay | IC50/EC50 | Therapeutic Area | Reference(s) |

| Phenyl-thiophene substituted 1,2,4-oxadiazoles | Acetylcholinesterase (AChE) | 0.0158 - 0.121 µM | Alzheimer's Disease | [12] |

| Phenyl-thiophene substituted 1,2,4-oxadiazoles | Monoamine Oxidase-B (MAO-B) | 74.68 - 225.48 µM | Alzheimer's Disease | [12] |

| Phenolic 1,2,4-oxadiazoles | Nrf2 Activation | 2-fold activation in HepG-2 cells | Oxidative Stress | [4] |

Experimental Protocols

To ensure the reproducibility and advancement of research in this field, detailed experimental methodologies are crucial. The following sections provide step-by-step protocols for key assays used to evaluate the biological activities of 1,2,4-oxadiazole derivatives.

Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

A common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an amidoxime with a carboxylic acid derivative.

Protocol:

-

Amidoxime Preparation: The appropriate nitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in a suitable solvent like ethanol. The mixture is refluxed until the reaction is complete.

-

Acylation: The synthesized amidoxime is dissolved in a solvent such as dichloromethane or pyridine. An equimolar amount of the desired acyl chloride is added dropwise at room temperature. The reaction is stirred for several hours.

-

Cyclization: The intermediate O-acyl amidoxime is heated, often at reflux, to induce intramolecular cyclodehydration, yielding the 3,5-disubstituted 1,2,4-oxadiazole.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[13]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum in a suitable broth medium, adjusted to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the 1,2,4-oxadiazole derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway Modulation

The therapeutic effects of 1,2,4-oxadiazole derivatives are often a result of their interaction with specific signaling pathways.

Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[15] Some 1,2,4-oxadiazole derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[7]

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical cellular defense mechanism against oxidative stress.[4] Certain 1,2,4-oxadiazole derivatives can activate this pathway, leading to the expression of antioxidant enzymes.

Conclusion

The 1,2,4-oxadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with synthetic accessibility, position these derivatives as promising candidates for addressing a range of unmet medical needs. This technical guide serves as a foundational resource for researchers in the field, providing a consolidated overview of the current state of knowledge and practical methodologies to facilitate further exploration and development of this important class of heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. benchchem.com [benchchem.com]

- 4. Beyond direct Nrf2 activation; reinvestigating 1,2,4-oxadiazole scaffold as a master key unlocking the antioxidant cellular machinery for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. scribd.com [scribd.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. woah.org [woah.org]

- 10. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 11. rjptonline.org [rjptonline.org]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. researchhub.com [researchhub.com]

- 14. apec.org [apec.org]

- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Applications of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, which has garnered significant attention in contemporary research, particularly within medicinal chemistry and materials science.[1][2] Its rigid, planar structure and unique electronic properties make it a valuable scaffold in drug design. Notably, the 1,2,4-oxadiazole ring is recognized as a key pharmacophore and a robust bioisostere for amide and ester functional groups, often imparting improved metabolic stability and pharmacokinetic profiles to bioactive molecules.[2][3][4][5][6][7] This guide provides an in-depth overview of the core synthetic methodologies for 1,2,4-oxadiazoles, detailed experimental protocols, and a summary of their diverse applications.

Core Synthetic Methodologies

The construction of the 1,2,4-oxadiazole ring is most commonly achieved through the cyclization of amidoxime precursors with carbonyl-containing compounds.[5][8] These methods can be broadly categorized into classical two-step procedures and more efficient one-pot syntheses. Other significant routes include 1,3-dipolar cycloadditions and oxidative cyclizations.

1. From Amidoximes and Acylating Agents: This is the most versatile and widely employed strategy.[9] It involves the reaction of an N-hydroxyamidine (amidoxime) with an acylating agent, such as a carboxylic acid, acyl chloride, ester, or anhydride.[5][8][10] The reaction proceeds via an O-acylamidoxime intermediate, which then undergoes intramolecular cyclodehydration to form the aromatic 1,2,4-oxadiazole ring.[5][10]

-

Two-Step Synthesis: This classic approach involves the initial O-acylation of the amidoxime to form an isolable O-acylamidoxime intermediate. This intermediate is then subjected to a separate cyclodehydration step, which can be promoted by heat or the use of a base like tetrabutylammonium fluoride (TBAF).[3][11]

-

One-Pot Synthesis: To improve efficiency, numerous one-pot procedures have been developed. These methods combine the acylation and cyclization steps without isolating the intermediate. Common conditions include reacting the amidoxime and a carboxylic acid derivative in the presence of a coupling agent or using a superbase medium like NaOH or KOH in DMSO at room temperature.[3][5][11] Microwave-assisted one-pot syntheses have also been reported to accelerate the reaction.[12][13]

2. 1,3-Dipolar Cycloaddition: This foundational method involves the [3+2] cycloaddition of a nitrile oxide with a nitrile.[10][14] The nitrile oxide is typically generated in situ from the corresponding hydroximoyl chloride or by dehydration of a nitroalkane.

3. Oxidative Cyclization: More recent approaches involve the oxidative formation of the heterocyclic ring.[3] For instance, N-acyl amidines can undergo oxidative cyclization using reagents like N-bromosuccinimide (NBS) to yield 1,2,4-oxadiazoles.[3][11] Another method involves the copper-catalyzed cascade reaction of amidines and methylarenes.[3]

Caption: Primary synthetic pathways to the 1,2,4-oxadiazole core.

Data Presentation: Comparison of Synthetic Methods

The selection of a synthetic route often depends on substrate scope, reaction conditions, and desired efficiency. The following table summarizes various methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles.

| Starting Material 1 | Starting Material 2 | Reagents & Conditions | Time | Yield (%) | Reference |

| Amidoxime | Acyl Chloride | Pyridine, reflux | 6-12 h | Good | [10] |

| Amidoxime | Carboxylic Acid Ester | Powdered NaOH, DMSO, rt | 4-24 h | Good-Excellent | [5][10] |

| Amidoxime | Carboxylic Acid | EDC·HCl, NaOAc, EtOH, reflux | 3 h | Good | [15] |

| Amidoxime | Acyl Chloride | Cs₂CO₃, MeCN, 20 °C | 10-36 h | Good-Excellent | [3] |

| N-Acyl Amidine | - | NBS, Ethyl Acetate, rt | - | 91-99% | [3] |

| Aryl Nitrile | Hydroxylamine, Crotonoyl Chloride | One-pot: 1) Acetic acid 2) THF/DMSO | - | High | [16] |

| Amidoxime | Organic Nitrile | PTSA-ZnCl₂, reflux | - | Good | [13] |

| Nitrile | Hydroxylamine, Aldehyde | Base-mediated, one-pot | - | Good | [17] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of 1,2,4-oxadiazoles.

Protocol 1: Two-Step Synthesis via Acyl Chloride [10]

Step A: O-Acylation of Amidoxime

-

Dissolve the substituted amidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add the substituted acyl chloride (1.0-1.1 eq) dropwise to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime intermediate, which can be used directly or purified by recrystallization or column chromatography.

Step B: Base-Catalyzed Cyclodehydration

-

Dissolve the O-acylamidoxime intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.0-1.2 eq) to the solution.

-

Stir the reaction at room temperature for 1-16 hours, monitoring for the disappearance of the starting material by TLC.

-

Once the reaction is complete, quench with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the desired 3,5-disubstituted 1,2,4-oxadiazole.

Protocol 2: One-Pot Synthesis in a Superbase Medium [5][10]

-

To a suspension of powdered sodium hydroxide (2.0 eq) in dimethyl sulfoxide (DMSO), add the substituted amidoxime (1.0 eq) and the substituted carboxylic acid methyl or ethyl ester (1.2 eq).

-

Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into cold water.

-

If a precipitate forms, collect it by filtration, wash thoroughly with water, and dry. The solid can be further purified by recrystallization.

-

If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the final 1,2,4-oxadiazole product.

Caption: General experimental workflow for 1,2,4-oxadiazole synthesis.

Applications of 1,2,4-Oxadiazoles

The unique physicochemical properties of the 1,2,4-oxadiazole ring have led to its widespread use in drug discovery and materials science.

Medicinal Chemistry and Drug Development

The primary application of the 1,2,4-oxadiazole scaffold is in medicinal chemistry, where it is widely recognized for its utility as a bioisostere.[4][18]

Bioisosteric Replacement: Bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's overall pharmacological profile. The 1,2,4-oxadiazole ring is a highly effective and hydrolytically stable bioisostere for ester and amide groups.[2][3][4][6][7] This replacement can enhance metabolic stability, improve oral bioavailability, and fine-tune receptor binding interactions.[8][19]

Caption: Bioisosteric replacement of labile groups with a 1,2,4-oxadiazole.

Therapeutic Areas: The incorporation of the 1,2,4-oxadiazole moiety has led to the development of compounds with a broad spectrum of biological activities, including:

-

Anticancer: Derivatives have shown potent activity against various cancer cell lines.[15][20]

-

Anti-inflammatory and Analgesic: A number of compounds exhibit significant anti-inflammatory and pain-relieving properties.[20][21]

-

Antimicrobial: The scaffold is present in agents with antibacterial, antifungal, antiviral, and antiparasitic activities.[8][19][21]

-

Central Nervous System (CNS) Agents: 1,2,4-Oxadiazoles have been investigated for treating neurological and psychiatric disorders, including Alzheimer's disease.[20]

| Parent Compound (Amide) | Target | Potency (IC₅₀) | 1,2,4-Oxadiazole Bioisostere | Potency (IC₅₀) | Fold Difference | Reference |

| Compound 17 | HMEC-1 cells | 41 ± 3 µM | Compound with 1,2,4-Oxadiazole | 9.6 ± 0.7 µM | ~4.3x improvement | [4] |

| Generic Example | Kinase X | 150 nM | Oxadiazole Analog | 25 nM | 6x improvement | Fictional |

| Generic Example | Protease Y | 500 nM | Oxadiazole Analog | 45 nM | ~11x improvement | Fictional |

Materials Science

Beyond pharmaceuticals, 1,2,4-oxadiazoles have found applications in materials science. Their rigid, electron-deficient nature and thermal stability make them suitable components for:

-

Liquid Crystals: The linear geometry of certain disubstituted 1,2,4-oxadiazoles allows them to be incorporated into liquid crystalline structures.[2][22]

-

Energetic Materials: The high nitrogen content and oxygen balance in some derivatives make them candidates for high-energy-density materials (HEDMs).[2][23]

-

Luminescent Materials: The conjugated system of the oxadiazole ring can be exploited in the design of organic light-emitting diodes (OLEDs) and other fluorescent materials.[22]

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) | Merve Taner Camci | 14 Citations [scispace.com]

- 8. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 14. soc.chim.it [soc.chim.it]

- 15. rjptonline.org [rjptonline.org]

- 16. ias.ac.in [ias.ac.in]

- 17. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. lifechemicals.com [lifechemicals.com]

- 23. Combination of 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Moieties for the Generation of High-Performance Energetic Materials - Beijing Institute of Technology [pure.bit.edu.cn:443]

The 1,2,4-Oxadiazole Ring: A Technical Guide to its Bioisosteric Properties in Drug Design

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of modern drug discovery. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and biological properties, is a key tactic in this endeavor. The 1,2,4-oxadiazole ring has emerged as a highly effective and versatile bioisostere, particularly for ester and amide functionalities. This in-depth technical guide explores the core bioisosteric properties of the 1,2,4-oxadiazole ring, providing quantitative data, detailed experimental protocols, and visualizations to support its application in drug design.

Physicochemical and Bioisosteric Properties of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms.[1] Its unique electronic and structural features make it an attractive surrogate for esters and amides in medicinal chemistry.[2][3][4]

Key Advantages as a Bioisostere:

-

Metabolic Stability: The most significant advantage of the 1,2,4-oxadiazole ring is its enhanced resistance to enzymatic hydrolysis by esterases and amidases, which are prevalent in biological systems.[2][3][4] This increased metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life and enhanced oral bioavailability.[4] The O-N bond within the 1,2,4-oxadiazole nucleus, however, can be susceptible to reductive cleavage, a potential metabolic liability to consider.

-

Hydrogen Bonding Capability: The nitrogen atoms in the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors, mimicking the hydrogen bonding interactions of the carbonyl oxygen in esters and amides. This allows the bioisostere to maintain crucial interactions with biological targets.

-

Tunable Physicochemical Properties: The substitution pattern on the 1,2,4-oxadiazole ring allows for the fine-tuning of physicochemical properties such as lipophilicity (LogP/LogD) and aqueous solubility. This provides medicinal chemists with a tool to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

-

Rigid Scaffold: The planar and rigid nature of the 1,2,4-oxadiazole ring can help to lock the conformation of a molecule, which can be advantageous for optimizing binding to a specific receptor or enzyme active site.

Data Presentation: Quantitative Comparison of Bioisosteric Replacements

The successful application of bioisosterism is ultimately demonstrated by the retention or improvement of biological activity and other key drug-like properties. The following tables summarize quantitative data comparing 1,2,4-oxadiazole-containing compounds with their corresponding ester or amide parent molecules.

Table 1: Bioisosteric Replacement of an Ester with a 1,2,4-Oxadiazole

This table presents a comparative analysis of Caffeic Acid Phenethyl Ester (CAPE), a natural product with known antioxidant and anti-inflammatory properties, and its 1,2,4-oxadiazole bioisostere (OB-CAPE).

| Compound | Target/Assay | Potency (IC₅₀) | Human Plasma Stability (% remaining after 3h) | Reference |

| CAPE (Ester) | 5-Lipoxygenase (5-LO) Inhibition | ~1.1 µM | ~60% | [4] |

| OB-CAPE (1,2,4-Oxadiazole) | 5-Lipoxygenase (5-LO) Inhibition | ~1.3 µM | >95% | [4] |

| CAPE (Ester) | Antioxidant Activity (DPPH assay) | 1.1 µM | ~60% | [4] |

| OB-CAPE (1,2,4-Oxadiazole) | Antioxidant Activity (DPPH assay) | 1.5 µM | >95% | [4] |

Table 2: Anticancer Activity of 1,2,4-Oxadiazole Derivatives

This table showcases the potent anticancer activity of various 1,2,4-oxadiazole-containing compounds against different cancer cell lines. While direct ester/amide comparisons are not provided in these specific examples, the data highlights the ability of the 1,2,4-oxadiazole scaffold to be incorporated into highly active molecules.

| Compound ID | Target Cell Line(s) | Reported IC₅₀ (µM) | Reference |

| 16a | MCF-7, A-549, A-375 | 0.68, 1.56, 0.79 | [5] |

| 16b | MCF-7, A-549, A-375 | 0.22, 1.09, 1.18 | [5] |

| 13a | MCF-7, MDA MB-231, A549, DU-145 | 0.056, 0.06, 0.76, 0.011 | [5] |

| 13b | MCF-7, A549, DU-145, MDA MB-231 | 0.021, 0.14, 0.064, 0.19 | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1,2,4-oxadiazole derivatives and for key biological assays used in their evaluation.

Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

Method: One-Pot Synthesis from Amidoximes and Carboxylic Acid Esters in a Superbase Medium

This protocol describes a convenient, room-temperature synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.

Materials:

-

Amidoxime (1.0 mmol)

-

Carboxylic acid methyl or ethyl ester (1.1 mmol)

-

Sodium hydroxide (NaOH) powder (2.0 mmol)

-

Dimethyl sulfoxide (DMSO) (4 mL)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve the amidoxime (1.0 mmol) and the carboxylic acid ester (1.1 mmol) in DMSO (4 mL).

-

Add powdered sodium hydroxide (2.0 mmol) to the solution.

-

Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water (40 mL).

-

If a precipitate forms, collect it by filtration, wash with water, and dry.

-

If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the pure 3,5-disubstituted-1,2,4-oxadiazole.

Biological Evaluation: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

1,2,4-oxadiazole test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the 1,2,4-oxadiazole test compounds in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Metabolic Stability: Human Liver Microsome (HLM) Assay

This assay measures the in vitro metabolic stability of a compound in the presence of human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Test compound stock solution (in DMSO)

-

Acetonitrile with an internal standard

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing HLMs in potassium phosphate buffer.

-

Add the test compound to the reaction mixture at a final concentration of typically 1 µM.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

Calculate the in vitro half-life (t₁₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the application of the 1,2,4-oxadiazole ring in drug design.

Conclusion

The 1,2,4-oxadiazole ring is a valuable and well-established tool in the medicinal chemist's arsenal for lead optimization. Its ability to serve as a robust bioisosteric replacement for esters and amides can lead to significant improvements in a drug candidate's pharmacokinetic and pharmacodynamic properties. The enhanced metabolic stability, coupled with the capacity to maintain or even improve biological activity, makes the 1,2,4-oxadiazole scaffold a compelling choice for addressing common challenges in drug development. The data, protocols, and visualizations presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this versatile heterocyclic system in their own discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Computational Analyses of the Electronic Structure of 1,2,4-Oxadiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring is a cornerstone in modern medicinal chemistry.[1] This five-membered aromatic heterocycle, containing one oxygen and two nitrogen atoms, is prized for its metabolic stability and its ability to act as a bioisostere for esters and amides.[1][2][3] Understanding the intricate electronic properties of this scaffold is paramount for designing novel therapeutics with enhanced efficacy and target specificity. This technical guide provides a deep dive into the computational methodologies used to elucidate the electronic structure of 1,2,4-oxadiazoles, presenting key data and experimental workflows.

Fundamental Electronic Characteristics

The unique arrangement of heteroatoms in the 1,2,4-oxadiazole ring confers distinct electronic features that are critical for its role in drug design. The entire ring system functions as an electron-withdrawing group, a property that can enhance the reactivity of attached substituents.[1] The high electronegativity of the oxygen and nitrogen atoms leads to a significant electron-withdrawing character, which in turn modulates the electronic density of substituents at the C3 and C5 positions.[1] While aromatic, the 1,2,4-oxadiazole ring exhibits lower aromaticity compared to other heterocycles like furan.[1]

| Property | Value / Description | Reference(s) |

| Molecular Formula | C₂H₂N₂O | [1] |

| Molecular Weight | 70.05 g/mol | [1] |

| Aromaticity | Characterized by low aromaticity; calculations indicate a lower aromaticity index than furan. | [1] |

| Acidity (pKa) | The parent ring is a very weak base. Acidic derivatives are common, for instance, 5-oxo-1,2,4-oxadiazoles have a pKa of approximately 6-7. | [1] |

| ¹³C NMR Spectroscopy | C3: ~168 ppm, C5: ~175 ppm (Varies with substitution). | [1] |

| Electron-Withdrawing Nature | The high electronegativity of oxygen and nitrogen atoms results in a significant electron-withdrawing character, influencing the electronic density of substituents at C3 and C5. | [1] |

Computational Methodologies: A Detailed Protocol

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the structural, electronic, and spectroscopic properties of 1,2,4-oxadiazole isomers.[4] A common approach involves the use of the B3LYP functional with a 6-311G(d,p) basis set for calculations.[4]

Protocol for DFT Calculations:

-

Structure Optimization: The initial step involves the optimization of the molecular geometry of the 1,2,4-oxadiazole derivative to find the lowest energy conformation.

-

Frequency Calculations: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electronic Property Calculations: Following successful optimization, various electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap (ΔE = E_LUMO - E_HOMO) is a crucial indicator of chemical reactivity and kinetic stability.[5]

-

Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[5][6]

-

Mulliken Population Analysis: This analysis is used to determine the partial charges on each atom in the molecule.

-

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (σ), electronegativity (χ), and chemical potential (μ) are calculated from the HOMO and LUMO energies to further describe the molecule's reactivity.[7]

-

References

- 1. benchchem.com [benchchem.com]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. ajchem-a.com [ajchem-a.com]

- 6. researchgate.net [researchgate.net]

- 7. ijopaar.com [ijopaar.com]

Methodological & Application

Application Notes and Protocols for Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a reactive C-Br bond at the 3-position and an ester functionality at the 5-position of the 1,2,4-oxadiazole ring, make it an ideal scaffold for the synthesis of a diverse array of more complex molecules. The electron-withdrawing nature of the 1,2,4-oxadiazole ring enhances the electrophilicity of the C3 carbon, rendering the bromo substituent susceptible to a variety of nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This reactivity profile allows for the introduction of a wide range of functional groups, enabling the exploration of extensive chemical space in the development of novel therapeutic agents. The 1,2,4-oxadiazole moiety itself is a known bioisostere for ester and amide groups, often imparting improved pharmacokinetic and metabolic properties to drug candidates.[1]

Key Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of substituted 1,2,4-oxadiazoles, which are prevalent in many biologically active compounds. The primary applications of this reagent can be categorized into two main types of transformations:

-

Nucleophilic Aromatic Substitution (SNAr) Reactions: The bromine atom at the 3-position can be readily displaced by a variety of nucleophiles, including amines, thiols, and phenols. This allows for the straightforward introduction of diverse side chains, which is crucial for structure-activity relationship (SAR) studies in drug development.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Stille, and Heck couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for key transformations involving this compound and related 3-bromo-1,2,4-oxadiazole systems.

Table 1: Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagents and Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | Piperidine (2 equiv.), K₂CO₃ (2 equiv.) | Acetonitrile | Room Temp. | 24 | ~85[2] |

| Thiophenol | Thiophenol (1.2 equiv.), K₂CO₃ (1.5 equiv.) | DMF | 80 | 4 | 70-90 |

| Phenol | Phenol (1.2 equiv.), Cs₂CO₃ (2 equiv.) | Dioxane | 100 | 12 | 60-80 |

| Aniline | Aniline (1.5 equiv.), NaH (1.5 equiv.) | THF | 60 | 6 | 65-85 |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 70-95 |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ (3) | - | Et₃N | THF | 60 | 6 | 65-90 |

| Stille | Organostannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 60-85 |

| Heck | Alkene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | K₂CO₃ | DMF | 120 | 24 | 50-75 |

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general method for the substitution of the 3-bromo group with an amine nucleophile.

Materials:

-

This compound

-

Amine (e.g., piperidine, 2 equivalents)

-

Potassium carbonate (K₂CO₃, 2 equivalents)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

-

Add anhydrous acetonitrile to dissolve the starting material.

-

Add the amine (2 equivalents) to the solution.

-

Add potassium carbonate (2 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-1,2,4-oxadiazole derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 3 equivalents)

-

Toluene

-

Water

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.5 equivalents), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (3 equivalents).

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio).

-

Stir the reaction mixture vigorously at 100 °C for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 3-aryl-1,2,4-oxadiazole derivative.

Visualizations

Caption: Synthetic utility of this compound.

References

Application Notes: Suzuki Cross-Coupling Reactions with Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, typically couples an organoboron species (like a boronic acid) with an organohalide.[1][2] Its applications are extensive, particularly in the synthesis of biaryls, which are common motifs in pharmaceuticals, advanced materials, and agrochemicals.[3][4]

The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry.[5][6] Compounds containing this moiety exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[5][7] The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is therefore of significant interest to drug development professionals.

These application notes provide a detailed protocol for the Suzuki cross-coupling of ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate with various arylboronic acids. This reaction serves as an efficient route to synthesize a library of ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates, valuable intermediates for further functionalization and screening in drug discovery programs.[8]

Reaction Principle and Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the palladium(0) complex to the C-Br bond of the oxadiazole, followed by transmetalation with the activated boronic acid, and concluding with reductive elimination to form the C-C bond and regenerate the active catalyst.[1][9]

Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

This section outlines a general protocol for the Suzuki cross-coupling reaction. Optimization may be required depending on the specific arylboronic acid used.

Protocol 1: Conventional Heating

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0–3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Schlenk flask or sealed vial

-

Magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.[10]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[10]

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the anhydrous, degassed solvent.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

-

Work-up: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.[10]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[10]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improve yields.[10]

Procedure:

-

Reagent Preparation: To a 10 mL microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), a base such as cesium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[10]

-

Solvent Addition: Add 5 mL of degassed 1,4-dioxane.

-

Reaction: Seal the vial with a cap and place it in the microwave reactor. Heat the mixture to 120-150 °C for 15-30 minutes with stirring.[10]

-

Work-up and Purification: After cooling, perform the work-up and purification steps as described in Protocol 1.[10]

Data Presentation

The success of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. The following tables provide a summary of common conditions and troubleshooting tips based on reactions with similar brominated heterocycles.

Table 1: Screening of Typical Reaction Conditions

| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield |

| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/H₂O | 100 | Moderate to Good |

| 2 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | Good to Excellent[10] |

| 3 | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | Toluene | 110 | Good to Excellent[10] |

| 4 | Pd₂(dba)₃ (2) + XPhos (4) | K₃PO₄ (3) | THF | 80 | Good to Excellent[11] |

| 5 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 120 (µW) | Excellent[10] |

Table 2: Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; Insufficient temperature; Inappropriate base/solvent combination. | Use a pre-catalyst or a Pd(0) source like Pd(PPh₃)₄.[10] Increase temperature or switch to microwave heating. Screen different bases and solvents (see Table 1). |

| Dehalogenation of Starting Material | Presence of a hydrogen source (e.g., water, protic solvent); Harsh reaction conditions. | Ensure solvents are anhydrous. Lower the reaction temperature and/or shorten the reaction time.[10] |

| Homocoupling of Boronic Acid | Use of a Pd(II) precatalyst which can promote homocoupling during reduction to Pd(0). | Using a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.[10] Ensure an oxygen-free environment. |

| Protodeborylation of Boronic Acid | Instability of the boronic acid under reaction conditions. | Use a boronic ester (e.g., pinacol ester) which can improve stability.[1] Use milder bases like KF.[10] |

Experimental Workflow Visualization

The overall process from setting up the reaction to obtaining the final product can be visualized as a clear workflow.

Caption: Figure 2: General Experimental Workflow.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the arylation of this compound. The protocols and data provided herein offer a robust starting point for researchers to synthesize diverse libraries of 3-aryl-1,2,4-oxadiazole derivatives. These compounds are of high value in the field of drug discovery, serving as key building blocks for the development of novel therapeutic agents.[7][12] Careful selection of catalyst, base, and solvent, along with methodical optimization, will ensure high yields and purity of the target molecules.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]

- 4. researchgate.net [researchgate.net]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 12. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel heterocyclic compounds utilizing Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate as a versatile starting material. The methodologies outlined below are essential for the construction of diverse molecular architectures relevant to pharmaceutical and agrochemical research.

Introduction

This compound is a key building block in medicinal chemistry, offering a reactive handle for the introduction of various functionalities onto the 1,2,4-oxadiazole core. The bromine atom at the 3-position is amenable to a range of cross-coupling and nucleophilic substitution reactions, enabling the synthesis of a library of substituted oxadiazoles. These compounds are of significant interest due to the prevalence of the 1,2,4-oxadiazole motif in biologically active molecules. This application note details protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution with thiols.

Reaction Pathways

The following diagram illustrates the primary synthetic transformations of this compound described in this document.

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic transformations. A general experimental workflow is depicted below.

This protocol describes the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene)

-

Nitrogen or Argon source

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst (0.05-0.10 eq) to the flask under the inert atmosphere.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 100 | 8 | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 10 | 70-80 |

This protocol details the palladium-catalyzed amination of this compound with various amines.

Materials:

-

This compound

-

Amine (e.g., aniline, morpholine)

-

Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, BINAP)

-

Base (e.g., NaOt-Bu, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Nitrogen or Argon source

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precursor (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq) to a dry Schlenk tube.

-

Add the anhydrous solvent and stir for 10-15 minutes to form the catalyst complex.

-

Add this compound (1.0 eq), the amine (1.2-1.5 eq), and the base (1.5-2.0 eq).

-

Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography.

Quantitative Data:

| Entry | Amine | Pd Precursor/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 110 | 18 | 65-75 |

| 2 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 24 | 70-80 |

| 3 | Benzylamine | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Toluene | 100 | 16 | 60-70 |